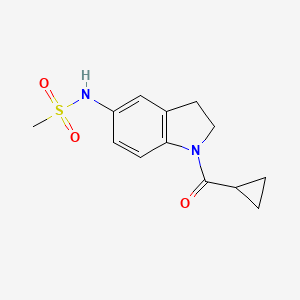

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

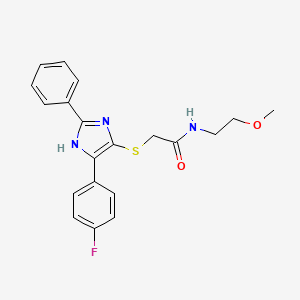

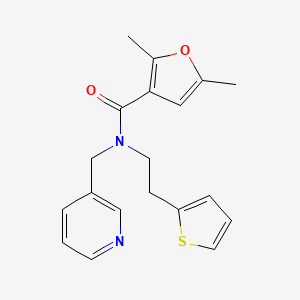

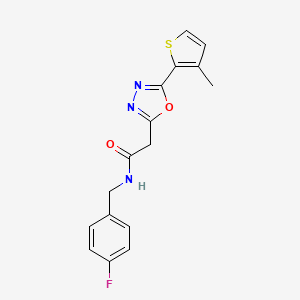

“N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide” is a chemical compound with the molecular formula C13H16N2O3S . It is used in various scientific research applications.

Synthesis Analysis

There is a Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors . This study provides comprehensive analysis of the binding site of LSD1 and other FAD-dependent enzymes, and a novel series of potent and selective LSD1 inhibitors were designed by incorporation of privileged indoline scaffold strategies .Molecular Structure Analysis

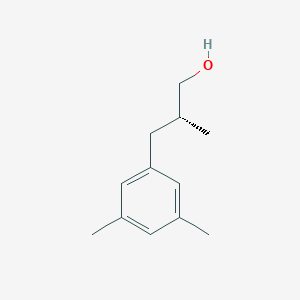

The molecular structure of “N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide” is based on the indoline scaffold, which is a key component in many bioactive compounds . The indoline scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .科学的研究の応用

Antimicrobial Activity

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide: has been synthesized and evaluated for its antimicrobial potential. In a study, newly designed sulfonamide-based indole derivatives (including this compound) were screened against various bacteria. Notably, it showed activity against both Gram-positive (Staphylococcus aureus and Bacillus megaterium) and Gram-negative (Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., and Enterobacter aerogenes) bacteria . This finding underscores its potential as an antimicrobial agent.

Medicinal Chemistry

Indole derivatives, including this compound, play a crucial role in medicinal chemistry. Their physiological activities span a wide range, including anticancer, antitubercular, antiviral, antimalarial, anti-inflammatory, antileishmanial, anti-cholinesterase, and enzyme inhibitory effects . Researchers continue to explore novel applications within this field.

Heterocyclic Chemistry

Indole, with its fused benzene and pyrrole rings, falls into the category of heterocyclic compounds. These compounds often exhibit diverse biological activities. Researchers may explore the synthesis of novel derivatives based on our compound’s structure, aiming for specific pharmacological effects .

Catalytic Synthesis

Indolines, which share structural features with indoles, can be synthesized through various methods. Catalytic synthesis, in particular, offers opportunities to fine-tune the properties of indoline derivatives. Researchers could investigate the catalytic routes to prepare modified versions of our compound .

Drug Design and Resistance

Given the global threat of antimicrobial resistance (AMR), compounds like ours are essential in drug design. Understanding their interactions with microbial targets and their potential to combat resistant strains is critical. Researchers may explore how our compound interacts with specific enzymes or cellular pathways to combat AMR.

作用機序

Target of Action

The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target associated with the development of several types of tumors .

Mode of Action

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide interacts with LSD1 by binding with high affinity . This interaction inhibits the activity of LSD1, leading to changes in gene expression and cellular function .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in histone modification . By inhibiting LSD1, N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can alter these pathways, leading to changes in cellular function .

Pharmacokinetics

The compound has shown acceptable oral pharmacokinetic properties and good in vivo antitumor efficacy in an mv-4-11 xenograft mouse model .

Result of Action

The inhibition of LSD1 by N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can lead to selective antiproliferative activity against the MV-4-11 cell line .

特性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPLKQJOLPLZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)

![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)